molecular formula C9H10O4 B14625688 2H-Pyran-6-carboxaldehyde, 4-methoxy-3,5-dimethyl-2-oxo- CAS No. 56070-88-3

2H-Pyran-6-carboxaldehyde, 4-methoxy-3,5-dimethyl-2-oxo-

Cat. No.: B14625688
CAS No.: 56070-88-3
M. Wt: 182.17 g/mol
InChI Key: SSWIIEOQOQRCLL-UHFFFAOYSA-N
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Description

2H-Pyran-6-carboxaldehyde, 4-methoxy-3,5-dimethyl-2-oxo-: is a heterocyclic organic compound that belongs to the pyran family. Pyrans are six-membered oxygen-containing rings, and this particular compound is characterized by the presence of a carboxaldehyde group, methoxy group, and dimethyl substitutions. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-6-carboxaldehyde, 4-methoxy-3,5-dimethyl-2-oxo- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methoxy-3,5-dimethyl-2-oxo-hexanal with an appropriate aldehyde under acidic conditions can lead to the formation of the desired pyran ring .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial in scaling up the production process. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-6-carboxaldehyde, 4-methoxy-3,5-dimethyl-2-oxo- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrans depending on the nucleophile used.

Scientific Research Applications

2H-Pyran-6-carboxaldehyde, 4-methoxy-3,5-dimethyl-2-oxo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyran-6-carboxaldehyde, 4-methoxy-3,5-dimethyl-2-oxo- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of specific pathways. The presence of the methoxy and dimethyl groups can influence its binding affinity and specificity towards different targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran-6-carboxaldehyde, 4-methoxy-3,5-dimethyl-2-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and dimethyl groups, along with the carboxaldehyde functionality, makes it a versatile compound for various applications.

Properties

CAS No.

56070-88-3

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

4-methoxy-3,5-dimethyl-6-oxopyran-2-carbaldehyde

InChI

InChI=1S/C9H10O4/c1-5-7(4-10)13-9(11)6(2)8(5)12-3/h4H,1-3H3

InChI Key

SSWIIEOQOQRCLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=O)C(=C1OC)C)C=O

Origin of Product

United States

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